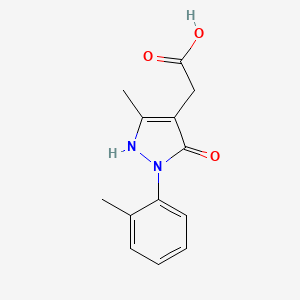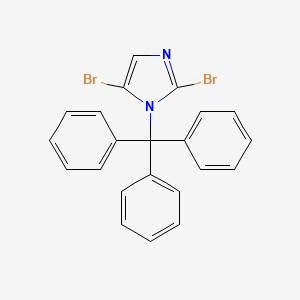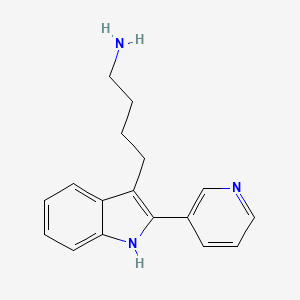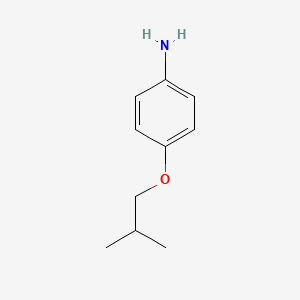![molecular formula C7H14N4S2 B1309791 5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine CAS No. 111461-32-6](/img/structure/B1309791.png)
5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine (DMAPT) is an organic compound that is widely used in research laboratories as a reagent for various biochemical experiments. It is a powerful reagent that is used to synthesize a variety of compounds and to induce specific biochemical reactions. DMAPT is also known as a thiadiazol-2-ylamine, a derivative of the thiadiazole family. This compound has been studied extensively and is used in a wide range of scientific research applications. It has been used in the synthesis of many compounds, including peptides, proteins, and other biomolecules.
Applications De Recherche Scientifique
Antimicrobial Agent Development
This compound has been utilized in the synthesis of new 1,3,4-thiadiazole derivatives that exhibit potent antimicrobial properties . These derivatives have been tested against various bacterial strains such as E. coli, B. mycoides, and fungal species like C. albicans. The structure-activity relationship studies of these derivatives can lead to the development of new classes of antibiotics and antifungal agents.
Proteomics Research
In proteomics, this compound is used as a precursor for synthesizing peptides and proteins with modified amino acids . The thiadiazole moiety can act as a bioisostere, mimicking the natural amino acid side chains, thus altering the protein’s function or stability.
Antifungal Activity
The 1,3,4-thiadiazole derivatives, including those derived from 5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine, have shown promising antifungal activities . This application is crucial in agriculture to protect crops from fungal pathogens and in medicine to treat fungal infections.
Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis . It can undergo various chemical reactions to produce a wide range of sulfur and nitrogen-containing heterocycles, which are valuable in medicinal chemistry and material science.
Anthelmintic and Antiarthropodal Research
The thiadiazole derivatives are known for their anthelmintic and antiarthropodal activities . Research in this area could lead to the development of new treatments for parasitic worm infestations and arthropod-borne diseases.
Pharmaceutical Applications
Due to its wide range of biological activities, this compound is a candidate for drug discovery and development . It can be used to create small molecule libraries for high-throughput screening against various disease targets.
Industrial Applications
The chemical properties of 5-(3-Dimethylamino-propylsulfanyl)-[1,3,4]thiadiazol-2-ylamine make it suitable for industrial applications, such as the synthesis of dyes, polymers, and other materials that require specific chemical functionalities .
Bioactivity Profiling
The compound’s derivatives can be used in bioactivity profiling to understand the interaction between small molecules and biological targets. This helps in identifying potential therapeutic agents and understanding their mechanism of action .
Propriétés
IUPAC Name |
5-[3-(dimethylamino)propylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S2/c1-11(2)4-3-5-12-7-10-9-6(8)13-7/h3-5H2,1-2H3,(H2,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RROQWVYFDYMUJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCSC1=NN=C(S1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-aminophenyl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B1309727.png)

![4H-thiochromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1309734.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine](/img/structure/B1309742.png)
![[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine](/img/structure/B1309746.png)



